3-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide
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Overview
Description
3-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound that features a fluorine atom, a piperidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 2-(piperidin-1-yl)ethanol.
Amidation Reaction: The 3-fluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 2-(piperidin-1-yl)ethanol in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles (amines, thiols), catalysts (palladium, copper)
Major Products
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Substitution: Substituted benzamide derivatives
Scientific Research Applications
3-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used as a tool compound to study the effects of fluorine substitution on biological activity and receptor binding.
Chemical Biology: Researchers use this compound to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s binding affinity to certain receptors, while the piperidine ring contributes to its overall pharmacokinetic properties. The compound may act as an agonist or antagonist at various receptor sites, modulating signaling pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide: Unique due to the presence of a fluorine atom and a piperidine ring.
N-[2-(piperidin-1-yl)ethyl]benzamide: Lacks the fluorine atom, which may result in different biological activity and receptor binding properties.
3-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide: Similar structure but with a chlorine atom instead of fluorine, leading to variations in chemical reactivity and biological effects.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties such as increased metabolic stability, enhanced binding affinity to certain receptors, and altered electronic characteristics. These features make it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
3-fluoro-N-(2-piperidin-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c15-13-6-4-5-12(11-13)14(18)16-7-10-17-8-2-1-3-9-17/h4-6,11H,1-3,7-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIYXOWAKJMCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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